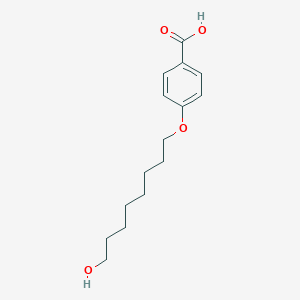

4-(8-Hydroxyoctyloxy)benzoic acid

Description

Contextualization within the Benzoic Acid Derivative Class

4-(8-Hydroxyoctyloxy)benzoic acid belongs to the broader class of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid, but the addition of various functional groups to its benzene (B151609) ring gives rise to a vast family of compounds with diverse chemical and physical characteristics. Specifically, this compound is a p-hydroxybenzoic acid (PHBA) derivative, meaning the hydroxyl group is attached to the fourth carbon of the benzene ring, opposite the carboxyl group. wikipedia.orgglobalresearchonline.net This substitution pattern is crucial for many of its applications.

The defining feature of this compound is the long alkoxy chain (octyloxy) with a terminal hydroxyl group. This chain introduces flexibility and influences the compound's solubility and melting behavior. Such alkoxybenzoic acids are known for their ability to form liquid crystal phases, a state of matter with properties between those of a conventional liquid and a solid crystal. researchgate.neted.gov The interplay between the rigid aromatic core and the flexible aliphatic chain is a key factor in the formation of these mesophases.

Significance and Scope of Research in Materials Science and Organic Chemistry

The primary significance of this compound in materials science lies in its role as a precursor for liquid crystalline polymers. nih.gov These materials exhibit ordered structures on a molecular level, leading to unique optical and mechanical properties. The terminal hydroxyl group of the acid allows for its incorporation into polyester (B1180765) chains through polycondensation reactions. wikipedia.org Furthermore, the benzoic acid moiety can participate in hydrogen bonding, leading to the formation of self-assembled supramolecular structures. ed.govresearchgate.net This self-assembly is a critical aspect of its liquid crystalline behavior.

In organic chemistry, the synthesis and modification of this compound and related compounds are areas of active research. prepchem.com Chemists explore different synthetic routes to produce these molecules efficiently and with high purity. google.comijrdt.org The reactivity of the carboxylic acid and hydroxyl groups allows for a wide range of chemical transformations, enabling the creation of novel molecules with tailored properties for specific applications.

Historical Development and Precedent Studies of Related Compounds

The study of benzoic acid and its derivatives has a long history, with the Kolbe–Schmitt reaction, a key method for synthesizing hydroxybenzoic acids, dating back to the mid-19th century. acs.org Research into the liquid crystalline properties of p-alkoxybenzoic acids began in the early 20th century. These earlier studies on shorter-chain alkoxybenzoic acids laid the groundwork for understanding the structure-property relationships in this class of compounds. researchgate.net

The investigation of longer-chain derivatives, such as those with octyloxy groups, is a more recent development, driven by the demand for advanced materials with specific thermal and optical properties. sigmaaldrich.com Studies on similar compounds, like 4-(octyloxy)benzoic acid, have provided valuable insights into the formation of smectic and nematic liquid crystal phases, which are crucial for applications in displays and other optoelectronic devices. researchgate.netsigmaaldrich.com The synthesis of various p-alkoxybenzoic acids has been a subject of interest in undergraduate organic chemistry curricula as a means to explore materials synthesis and self-assembly concepts. ed.gov

Chemical and Physical Properties

| Property | Value |

| CAS Number | 140918-53-2 chemicalbook.comchemicalbook.com |

| Molecular Formula | C15H22O4 |

| Molecular Weight | 266.33 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-(8-hydroxyoctoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h7-10,16H,1-6,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRASJGAVDXWHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566561 | |

| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140918-53-2 | |

| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140918-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(8-Hydroxyoctyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[(8-hydroxyoctyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Benzoic Acid Derivatives with Alkoxy Chains

The synthesis of benzoic acid derivatives featuring alkoxy chains is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists.

A common strategy for synthesizing alkoxy benzoic acids involves the esterification of a hydroxybenzoic acid precursor, followed by hydrolysis. For instance, p-hydroxybenzoic acid can be reacted with an appropriate alkyl halide in the presence of a base like potassium hydroxide (B78521) to form an ester. Subsequent hydrolysis of this ester yields the desired alkoxy benzoic acid. This method is particularly useful for creating a homologous series of p-n-alkoxy benzoic acids. derpharmachemica.com The reaction conditions, such as reflux time, can be adjusted for longer alkyl chains. derpharmachemica.com

Another approach is the transesterification reaction. This involves reacting a short-chain ester of 4-hydroxybenzoic acid with a long-chain alcohol in the presence of a metal catalyst. google.com This method can be advantageous for achieving high purity and suppressing side product formation. google.com The choice of catalyst and reaction temperature are crucial parameters in this process. google.comgoogle.com

The hydrolysis of esters, whether formed through direct esterification or transesterification, is a critical final step. This can be achieved under either acidic or basic conditions. libretexts.org Base-promoted hydrolysis, often called saponification, involves the use of a hydroxide ion as a nucleophile. libretexts.org Acid-catalyzed hydrolysis typically begins with the protonation of the carbonyl oxygen to enhance the ester's reactivity towards water. libretexts.org

Oxidation reactions are fundamental to the synthesis of aromatic carboxylic acids. One common method is the side-chain oxidation of alkyl-substituted aromatic compounds. When a compound with an alkyl group attached to an aromatic ring is treated with a strong oxidizing agent, the benzylic carbon is oxidized to a carboxylic acid group. libretexts.org For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom attached. libretexts.org

The oxidation of alkylphenols to produce hydroxybenzoic acids is another important pathway. nih.gov However, this can present challenges, such as controlling the extent of oxidation and avoiding reactions at the aromatic ring. nih.gov Biocatalytic systems, using enzymes like P450 monooxygenases, have been explored to achieve selective oxidation of the alkyl side chain under milder conditions. nih.gov

Furthermore, the direct oxidation of aromatic hydrocarbons to carboxylic acids is a well-established industrial process. For example, toluene (B28343) can be catalytically oxidized to benzoic acid. onepetro.org This process can be adapted for substituted toluenes to produce the corresponding benzoic acid derivatives.

Nucleophilic substitution reactions are pivotal in attaching the alkoxy chain to the benzoic acid framework. The Williamson ether synthesis is a classic and widely used method for forming ethers. byjus.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orglumenlearning.com The alkoxide is typically prepared by treating an alcohol with a strong base. youtube.com For the synthesis of 4-(8-Hydroxyoctyloxy)benzoic acid, this would involve the reaction of a 4-hydroxybenzoate (B8730719) salt with an 8-halo-1-octanol derivative.

The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide. Primary alkyl halides are preferred as secondary and tertiary halides are more prone to undergo elimination reactions. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also important, with polar aprotic solvents like DMSO or DMF often being used. byjus.commasterorganicchemistry.com

An alternative to using a halide is to employ a sulfonate ester as the leaving group, which can be prepared from the corresponding alcohol. lumenlearning.com This can sometimes offer advantages in terms of reactivity and reaction conditions.

Targeted Synthesis of this compound and its Intermediates

The specific synthesis of this compound typically starts with p-hydroxybenzoic acid. A common route involves the Williamson ether synthesis. Here, p-hydroxybenzoic acid is first esterified to protect the carboxylic acid group. The resulting ester, such as methyl p-hydroxybenzoate, is then reacted with an 8-bromo-1-octanol (B1265630) or a similar long-chain haloalcohol in the presence of a base. This step forms the ether linkage. Finally, the ester group is hydrolyzed to yield the target carboxylic acid.

Another established method involves the reaction of p-hydroxybenzoic acid with an appropriate alkyl halide, such as 8-bromooctan-1-ol, in the presence of a base like potassium hydroxide in a suitable solvent like methanol. derpharmachemica.com The reaction mixture is typically refluxed for several hours to ensure the completion of the etherification. derpharmachemica.com Following the etherification, a hydrolysis step is often performed to convert any ester byproducts back to the carboxylic acid. derpharmachemica.com

The table below outlines a typical synthetic sequence for this compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Etherification | p-Hydroxybenzoic acid, 8-Bromo-1-octanol | KOH, Methanol, Reflux | This compound |

| 2. Hydrolysis (optional) | Reaction mixture from Step 1 | Aqueous KOH, Reflux | This compound |

| 3. Acidification | Cooled reaction mixture | HCl | Precipitated this compound |

| 4. Purification | Crude product | Crystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) | Pure this compound |

Exploration of Novel and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis.

Catalytic methods offer a promising avenue for the efficient and selective modification of side chains in aromatic compounds. Transition-metal catalysis, particularly with palladium, has been explored for the C-H functionalization of benzoic acid derivatives. nih.gov While ortho-C-H functionalization is well-studied, meta-C-H functionalization remains a challenge. nih.govresearchgate.net The development of directing groups has enabled more selective meta-functionalization. nih.gov

Ruthenium-catalyzed reactions have also shown promise for the ortho-C-H allylation of benzoic acids, merging C-H and C-C bond activation concepts. researchgate.net These catalytic approaches could potentially be adapted for the introduction or modification of the octyloxy side chain in the synthesis of this compound, offering more atom-economical and step-efficient routes.

Furthermore, biocatalysis presents a green alternative to traditional chemical methods. The use of enzymes, such as xylene monooxygenase, has been investigated for the biomimetic catalytic oxidation of p-xylene (B151628) to produce 4-(hydroxymethyl)benzoic acid, an intermediate that could potentially be used in the synthesis of more complex benzoic acid derivatives. google.com Microbial synthesis routes starting from renewable feedstocks like L-tyrosine are also being developed for the production of 4-hydroxybenzoic acid, the key precursor. nih.govresearchgate.net

The table below summarizes some of the catalytic approaches being explored for the synthesis and modification of benzoic acid derivatives.

| Catalytic Approach | Catalyst | Substrate | Reaction Type | Potential Application |

| Meta-C-H Olefination | Palladium(II) | Benzoic acid derivatives | C-H Functionalization | Introduction of functional groups at the meta position |

| Ortho-C-H Allylation | Ruthenium(II) | Benzoic acids | C-H Activation/C-C Activation | Introduction of allyl groups at the ortho position |

| Biocatalytic Oxidation | Xylene Monooxygenase | p-Xylene | Oxidation | Synthesis of 4-(hydroxymethyl)benzoic acid |

| Microbial Synthesis | Engineered E. coli | L-Tyrosine | Biosynthesis | Production of 4-hydroxybenzoic acid |

Mechanochemical Synthesis Techniques for Analogous Systems

The synthesis of complex molecules like this compound traditionally relies on solvent-based methods. However, an increasing focus on green chemistry has propelled the exploration of alternative synthetic routes, with mechanochemistry emerging as a promising, solvent-free approach. Mechanochemical synthesis utilizes mechanical energy, typically through grinding or milling, to induce chemical reactions in the solid state. This technique offers several advantages, including reduced solvent waste, potentially faster reaction times, and access to different reaction pathways compared to solution-phase chemistry.

For systems analogous to this compound, the key ether linkage is typically formed via the Williamson ether synthesis. This well-established reaction involves the reaction of an alkoxide with an alkyl halide. wikipedia.org Recent studies have demonstrated that this fundamental organic reaction can be successfully adapted to mechanochemical conditions. For instance, high-energy ball milling has been employed to facilitate the Williamson ether synthesis directly, grafting organic molecules with hydroxyl groups onto halide-functionalized surfaces. tandfonline.com This process highlights the potential for forming ether bonds, like the octyloxy bridge in the target molecule, without the need for bulk solvents. tandfonline.com

The reaction involves the mechanical mixing of a phenol (B47542) derivative (analogous to 4-hydroxybenzoic acid) with a base and an alkyl halide (analogous to an 8-halo-1-octanol derivative). The mechanical force facilitates the deprotonation of the phenol and the subsequent nucleophilic attack on the alkyl halide, all within a solid-state mixture. This approach avoids the use of potentially hazardous solvents like DMF or DMSO that are common in conventional Williamson ether synthesis. numberanalytics.com

| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent | Typically requires polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). numberanalytics.comchemistrytalk.org | Solvent-free or uses minimal amounts of a liquid grinding assistant. |

| Reaction Time | Can range from several hours to days. sacredheart.edu | Often significantly shorter, ranging from minutes to a few hours. tandfonline.com |

| Energy Input | Thermal heating, often requiring prolonged reflux. sacredheart.edu | Mechanical energy (e.g., ball milling, grinding). |

| Work-up Procedure | Often involves liquid-liquid extraction and solvent evaporation. | Simpler work-up, often involving washing the solid product. |

| Environmental Impact | Generates significant solvent waste. | Considered a "green" chemistry approach due to minimal solvent use. |

Purification and Yield Optimization Strategies for Complex Benzoic Acid Derivatives

The successful synthesis of a complex molecule like this compound depends not only on the synthetic route but also on effective purification and yield optimization strategies. Given its structure, featuring a polar carboxylic acid group and a long, nonpolar hydroxyoctyloxy tail, specific challenges in separation and reaction efficiency must be addressed.

Purification Strategies

Recrystallization is the most common and powerful technique for purifying solid organic compounds like benzoic acid derivatives. britannica.com The fundamental principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. francis-press.com

For a molecule like this compound, the choice of solvent is critical. Its amphiphilic nature suggests that a single solvent may not be ideal. A mixed-solvent system might be necessary to effectively dissolve the compound when hot while ensuring it crystallizes upon cooling. Alternatively, polar solvents like alcohols or aqueous mixtures could be employed. The presence of the long alkyl chain might necessitate the use of moderately polar solvents. In cases where acidic or basic impurities are present, a preliminary acid-base extraction can be performed before the final recrystallization. For mixtures of similar acidic compounds, fractional precipitation by careful addition of a mineral acid can be an effective separation method. rsc.org

| Technique | Principle | Applicability for this compound |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities at varying temperatures. francis-press.com | Primary method. Solvent choice is crucial; may require a mixed-solvent system due to the molecule's amphiphilic nature. |

| Acid-Base Extraction | Separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values. | Useful for removing neutral or basic impurities from the acidic product. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Can be used for high-purity isolation but may be less practical for large-scale purification. The choice of eluent would need to balance the polarity of the two ends of the molecule. |

| Fractional Precipitation | Separation of acids with different pKa values from a solution of their salts by gradual acidification. rsc.org | Effective if impurities are other acidic compounds with significantly different acid strengths. |

Yield Optimization Strategies

The synthesis of this compound likely proceeds via a Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid (or its ester) with an 8-halo-1-octanol derivative. Optimizing the yield of this SN2 reaction is paramount. wikipedia.org

Several factors influence the efficiency of this synthesis. The choice of base is critical for the initial deprotonation of the phenolic hydroxyl group. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over hydroxides to ensure complete formation of the reactive phenoxide ion and to avoid competing reactions. numberanalytics.comlibretexts.org The reaction is typically performed in a polar aprotic solvent, such as DMF or DMSO, which can solvate the cation and enhance the nucleophilicity of the alkoxide. numberanalytics.com

| Factor | Strategy for High Yield | Rationale |

|---|---|---|

| Base Selection | Use of a strong, non-nucleophilic base (e.g., NaH, KOtBu). numberanalytics.comlibretexts.org | Ensures complete deprotonation of the phenol to form the highly reactive phenoxide nucleophile without introducing competing nucleophiles. |

| Solvent | Polar aprotic solvent (e.g., DMF, DMSO). numberanalytics.com | Solvates the counter-ion, leaving the nucleophile "bare" and more reactive, accelerating the SN2 reaction. |

| Leaving Group | Use of a good leaving group on the alkyl chain (I > Br > Cl). francis-press.com | A better leaving group lowers the activation energy of the SN2 transition state, increasing the reaction rate. |

| Temperature | Moderate temperature (e.g., 50-100 °C). researchgate.net | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions like elimination. |

| Reactant Structure | Use of a primary alkyl halide. wikipedia.org | The SN2 reaction is sensitive to steric hindrance. Primary halides are ideal, while secondary and tertiary halides would favor elimination. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications (e.g., FTIR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within the "4-(8-Hydroxyoctyloxy)benzoic acid" molecule.

In the FTIR spectrum, characteristic absorption bands confirm the presence of key functional groups. A broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid group gives rise to a strong absorption band around 1680-1700 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid are observed in the 1250-1300 cm⁻¹ and 1100-1200 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring are visible in the 800-900 cm⁻¹ region. The aliphatic C-H stretching vibrations of the octyloxy chain are found in the 2850-2950 cm⁻¹ range.

Raman spectroscopy provides complementary information. The symmetric stretching of the benzene ring is typically observed as a strong band around 1600-1615 cm⁻¹. The C-C stretching vibrations of the aromatic ring and the aliphatic chain also give rise to characteristic Raman signals.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 2500-3300 (broad) | - | Carboxylic acid O-H stretch (dimer) |

| ν(C-H) aromatic | 3070 | 3075 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2935, 2860 | 2940, 2865 | Asymmetric and symmetric CH₂ stretch |

| ν(C=O) | 1695 | 1690 | Carboxylic acid C=O stretch |

| ν(C=C) aromatic | 1605, 1580 | 1610, 1585 | Aromatic ring C=C stretch |

| δ(O-H) | 1420 | - | Carboxylic acid O-H in-plane bend |

| ν(C-O) ether | 1255 | 1260 | Aryl-O stretch |

| ν(C-O) acid | 1170 | 1175 | Carboxylic acid C-O stretch |

| γ(C-H) aromatic | 845 | 850 | Aromatic C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of "this compound" in solution and for characterizing its dynamic behavior in the solid state.

High-resolution ¹H and ¹³C NMR spectroscopy in solution (e.g., in CDCl₃ or DMSO-d₆) is used to confirm the connectivity of atoms and to assess the purity of the compound.

In the ¹H NMR spectrum, the aromatic protons appear as doublets in the regions of approximately 6.9-7.1 ppm and 7.9-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often above 11 ppm, due to hydrogen bonding. The protons of the octyloxy chain give rise to a series of signals in the aliphatic region (0.8-4.1 ppm). The triplet at around 4.0-4.1 ppm corresponds to the -OCH₂- protons adjacent to the aromatic ring, while the triplet at approximately 0.9 ppm is characteristic of the terminal methyl group. The remaining methylene protons of the octyloxy chain and the terminal hydroxyl group proton appear at their respective characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically found around 170-175 ppm. The aromatic carbons show signals between 114 and 164 ppm, with the carbon attached to the oxygen of the ether group appearing at a higher chemical shift. The carbons of the octyloxy chain are observed in the aliphatic region of the spectrum.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -COOH | ~11.5 (s, 1H) | ~172.0 |

| Ar-H (ortho to -COOH) | ~8.0 (d, 2H) | ~132.0 |

| Ar-H (ortho to -O-) | ~7.0 (d, 2H) | ~114.5 |

| Ar-C (ipso to -COOH) | - | ~122.0 |

| Ar-C (ipso to -O-) | - | ~163.5 |

| -OCH₂-Ar | ~4.05 (t, 2H) | ~68.5 |

| -CH₂OH | ~3.65 (t, 2H) | ~63.0 |

| Aliphatic -CH₂- chain | ~1.3-1.8 (m) | ~25.0-33.0 |

| -OH | ~1.5 (t, 1H) | - |

Solid-state NMR (SSNMR) is particularly valuable for studying the structure and dynamics of "this compound" in its liquid crystalline phases (mesophases). Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide information on the molecular packing and conformational ordering within the mesophase. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of rapid molecular tumbling. Linewidth analysis in SSNMR spectra can also provide insights into the molecular mobility in different phases. For instance, broader lines are indicative of a more ordered, solid-like environment, while narrower lines suggest greater molecular motion, characteristic of a liquid-crystalline or isotropic phase.

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Studies

Mass spectrometry is employed to confirm the molecular weight and elemental composition of "this compound". Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used. The mass spectrum will show a molecular ion peak (M⁺) or a protonated/deprotonated molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include cleavage of the ether bond, loss of the carboxylic acid group, and fragmentation of the octyloxy chain. Derivatization studies, for example, by silylation of the hydroxyl and carboxylic acid groups, can be used to increase the volatility of the compound for gas chromatography-mass spectrometry (GC-MS) analysis and to aid in structural elucidation through the analysis of the fragmentation patterns of the derivatives.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 280 | [M]⁺ | Molecular ion |

| 263 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 235 | [M-COOH]⁺ | Loss of carboxyl group |

| 138 | [HOC₆H₄COOH]⁺ | Cleavage of the ether bond |

| 121 | [HOC₆H₄CO]⁺ | Further fragmentation of the benzoic acid moiety |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used to analyze the chromophoric system. The benzoic acid moiety is the primary chromophore in "this compound". The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, will show characteristic absorption bands.

The spectrum is expected to exhibit a strong absorption band (λ_max) around 250-260 nm, corresponding to the π → π* electronic transition of the substituted benzene ring. The position and intensity of this band can be influenced by the nature of the solvent. The presence of the auxochromic ether and hydroxyl groups can cause a slight red shift (bathochromic shift) compared to unsubstituted benzoic acid. This technique is also useful for quantitative analysis, as the absorbance is proportional to the concentration of the compound, following the Beer-Lambert law.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| Ethanol | ~255 | ~15,000 |

| Methanol | ~254 | ~14,800 |

| Cyclohexane | ~252 | ~14,500 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. A reversed-phase HPLC method, using a C18 column, is typically employed. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. Detection is usually performed using a UV detector set at the λ_max of the compound. The purity is determined by the peak area percentage of the main component in the chromatogram.

Gas Chromatography (GC) can also be used, but it generally requires derivatization of the polar carboxylic acid and hydroxyl groups to increase the volatility of the compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~255 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5-7 min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds. For "this compound," a reverse-phase HPLC method is typically employed. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives:

| Parameter | Description |

| Column | C18 (Octadecylsilyl) columns are commonly used due to their hydrophobic nature, which allows for effective separation of moderately non-polar compounds like benzoic acid derivatives. |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the aqueous phase is often adjusted to control the ionization of the carboxylic acid group, thereby influencing its retention. For instance, a common mobile phase could be a mixture of acetonitrile and water with a small amount of an acid like phosphoric or formic acid. sielc.com |

| Detection | UV detection is standard for aromatic compounds. The benzoic acid moiety in "this compound" has a strong chromophore, allowing for sensitive detection, typically in the range of 230-280 nm. ust.edu |

| Flow Rate | A typical flow rate is around 1.0 mL/min. ust.edu |

| Temperature | The column is often maintained at a constant temperature (e.g., 25-35°C) to ensure reproducible retention times. |

The retention time of "this compound" would be influenced by the length of the octyloxy chain, which increases its hydrophobicity compared to simpler benzoic acids. A well-developed HPLC method can effectively separate the target compound from starting materials, such as 4-hydroxybenzoic acid, and any by-products formed during its synthesis. The linearity of the detector response can be established over a specific concentration range, allowing for accurate quantification.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the low volatility of "this compound," direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile compound into a more volatile derivative.

Common Derivatization Techniques for Carboxylic Acids and Alcohols:

Silylation: The hydroxyl and carboxylic acid groups can be converted to their trimethylsilyl (TMS) ethers and esters, respectively, by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Esterification: The carboxylic acid group can be converted to a more volatile ester, for example, a methyl ester, by reaction with methanol in the presence of an acid catalyst.

Once derivatized, the compound can be analyzed by GC. The separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase.

Typical GC Parameters for Analysis of Derivatized Benzoic Acids:

| Parameter | Description |

| Column | A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or a 5% phenyl-polydimethylsiloxane stationary phase, is often used. |

| Carrier Gas | An inert gas like helium or nitrogen is used as the mobile phase. |

| Injector and Detector Temperature | The injector and detector are maintained at high temperatures to ensure rapid volatilization of the sample and prevent condensation. |

| Oven Temperature Program | A temperature program is typically employed, where the column temperature is gradually increased to elute compounds with different boiling points. |

| Detection | Flame Ionization Detection (FID) is a common detector for organic compounds. For structural confirmation, Mass Spectrometry (MS) is coupled with GC (GC-MS), providing both retention time and mass spectral data for unambiguous identification. nih.gov |

The chromatogram from a GC analysis will show peaks corresponding to the different volatile components in the sample. By comparing the retention time with that of a known standard, the presence of the derivatized "this compound" can be confirmed. GC-MS analysis would provide a mass spectrum with a characteristic fragmentation pattern, further confirming the identity of the compound. researchgate.net

Thermal Analysis Techniques for Phase Behavior Investigation (e.g., DSC, POM)

The investigation of the phase behavior of "this compound" is critical, as this compound is designed to exhibit liquid crystalline properties. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpy changes associated with phase transitions.

Upon heating, a typical DSC thermogram for a liquid crystalline compound like "this compound" would show endothermic peaks corresponding to:

Melting Transition (Crystal to Liquid Crystal): The transition from the solid crystalline phase to a liquid crystalline mesophase.

Mesophase Transitions: Transitions between different liquid crystalline phases (e.g., smectic to nematic).

Clearing Point (Liquid Crystal to Isotropic Liquid): The transition from the ordered liquid crystalline phase to the disordered isotropic liquid phase.

Upon cooling from the isotropic liquid, corresponding exothermic peaks are observed for the reverse transitions. The shape and enthalpy of these peaks provide valuable information about the nature of the phase transitions.

Polarized Optical Microscopy (POM)

POM is a vital tool for the direct observation and identification of liquid crystalline phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this birefringence results in the appearance of characteristic textures.

By observing the sample under a microscope with a heating and cooling stage, the different textures that appear upon phase transitions can be identified. For example:

Nematic Phase: Often exhibits a Schlieren texture with characteristic "brushes" or a marbled texture. researchgate.net

Smectic Phases: Can display a variety of textures, such as focal conic fan textures or mosaic textures, depending on the specific smectic phase (e.g., Smectic A, Smectic C). researchgate.net

By correlating the temperatures of the observed textural changes in POM with the transition peaks observed in DSC, a comprehensive understanding of the thermotropic liquid crystalline behavior of "this compound" can be achieved.

Expected Thermal Behavior:

Based on the structure of "this compound," which consists of a rigid benzoic acid core and a flexible octyloxy tail, it is expected to exhibit thermotropic liquid crystallinity. The hydrogen bonding between the carboxylic acid groups can lead to the formation of dimeric structures, which often favors the formation of smectic and/or nematic phases. The length of the alkyl chain plays a significant role in determining the type of mesophase and the transition temperatures. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energies, and optimized geometries.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For molecules similar to 4-(8-Hydroxyoctyloxy)benzoic acid, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G or 6-311++G(d,p), are employed to determine various properties. researchgate.netnih.govactascientific.commdpi.com

The primary application of DFT is the optimization of the molecular geometry, which calculates the lowest energy conformation of the molecule by determining equilibrium bond lengths, bond angles, and dihedral angles. nih.govactascientific.com This optimized structure serves as the foundation for subsequent calculations, such as vibrational frequencies, electronic properties, and molecular orbital analysis. researchgate.netresearchgate.net For this compound, DFT would be used to predict the conformation of the flexible octyloxy chain and its orientation relative to the rigid benzoic acid core.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can provide high-accuracy results, especially for studying intermolecular interactions.

In the context of benzoic acid derivatives, ab initio calculations are particularly useful for studying hydrogen bonding, which is a key interaction for this compound due to its carboxylic acid and terminal hydroxyl groups. researchgate.net These methods can accurately model the geometry and energetics of hydrogen-bonded dimers and larger supramolecular assemblies. researchgate.net For instance, calculations can determine the strength and nature of the O-H···O hydrogen bonds that drive the formation of dimers through the carboxylic acid groups. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. actascientific.comrri.res.in

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzoic Acid Derivatives

| Property | Typical Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Indicates electron-donating ability. |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.5 | Correlates with chemical stability and reactivity. |

Note: These are typical values for related aromatic carboxylic acids calculated by DFT methods and serve as an illustrative example. actascientific.comrri.res.in

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After obtaining the optimized molecular geometry from DFT calculations, the second derivatives of the energy are calculated to determine the vibrational frequencies and their corresponding normal modes. researchgate.netscirp.org

The calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net The assignments of vibrational modes are typically performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode. researchgate.netnih.gov For this compound, this analysis would predict characteristic vibrational bands, such as the O-H stretching of the carboxylic acid and alcohol groups, the C=O stretching of the carbonyl group, and various stretching and bending modes of the aromatic ring and the alkyl chain. mdpi.comscirp.org

Table 2: Typical Calculated Vibrational Frequencies for Functional Groups in Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3600 |

| Alcohol | O-H Stretch | ~3500-3700 |

| Alkyl Chain | C-H Stretch | ~2900-3000 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

| Carboxylic Acid | C=O Stretch | ~1700-1780 |

| Aromatic Ring | C=C Stretch | ~1400-1600 |

Note: These are representative frequency ranges obtained from DFT calculations for molecules containing these functional groups. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, gas-phase molecule at 0 K, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in solution or a condensed phase. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For a molecule like this compound, with its long and flexible octyloxy chain, MD simulations are invaluable for exploring its vast conformational space. nih.gov These simulations can reveal the preferred conformations of the chain and how they are influenced by intermolecular interactions with solvent molecules or other solute molecules. Furthermore, MD is an excellent tool for studying the dynamics of hydrogen bonding, providing information on the formation, lifetime, and stability of hydrogen-bonded networks between the carboxylic acid and hydroxyl groups in a larger system. nih.govrsc.org

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. Using methods like DFT, researchers can locate the transition state structure for a proposed reaction and calculate the activation energy barrier, which is crucial for determining the reaction rate. nih.gov

For this compound, this approach could be used to study various reactions, such as esterification of the carboxylic acid group, etherification of the hydroxyl group, or electrophilic substitution on the aromatic ring. By calculating the energies of intermediates and transition states, computational studies can provide a detailed, step-by-step understanding of the reaction pathway, predict the most favorable mechanism, and explain observed regioselectivity. nih.gov

Decarboxylation Reaction Mechanisms

The decarboxylation of benzoic acid and its derivatives is a reaction of significant interest. Computational studies, often employing Density Functional Theory (DFT), have elucidated several potential mechanisms for this process. For benzoic acid itself, theoretical investigations have explored pathways including metal-catalyzed reactions, oxidative decarboxylation, and radical-mediated pathways. ajgreenchem.comresearchgate.net

A theoretical study on the homolytic bond dissociation enthalpies (BDEs) of the C-COOH bond in various carboxylic acids, including para-substituted benzoic acids, found that such data is crucial for understanding decarboxylation reactions. nih.gov A negative correlation was observed between the energy barrier of Pd-catalyzed decarboxylation and the C-COOH BDE, suggesting that a lower bond dissociation enthalpy facilitates the reaction. nih.gov The long hydroxyoctyloxy chain in "this compound" is primarily an electron-donating group through the ether oxygen, which could influence the C-COOH bond strength and the stability of any radical intermediates formed during decarboxylation.

| Parameter | Description | Theoretical Relevance for this compound |

| Activation Energy (Ea) | The minimum energy required to initiate the decarboxylation reaction. | The alkoxy group may lower the activation energy compared to unsubstituted benzoic acid by stabilizing radical or ionic intermediates. |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of the C-COOH bond. | A lower BDE for the C-COOH bond would suggest a greater propensity for radical-mediated decarboxylation. nih.gov |

| Reaction Pathway | The step-by-step sequence of elementary reactions by which decarboxylation occurs. | Potential pathways include direct thermal decarboxylation, oxidative processes, or metal-catalyzed routes, each with distinct intermediates and transition states. ajgreenchem.comresearchgate.net |

Radical Reaction Pathways

The phenolic nature of "this compound", owing to the hydroxyl group on the benzoic acid, suggests its potential involvement in radical scavenging reactions. Computational studies on phenolic compounds have extensively investigated their antioxidant properties and the mechanisms by which they neutralize free radicals. nih.govfrontiersin.orgnih.gov The primary mechanisms of radical scavenging by phenols are hydrogen atom transfer (HAT) and electron transfer (ET). nih.govfrontiersin.org

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen atom donation. For "this compound", the para-alkoxy group is expected to have an electron-donating effect, which can influence the O-H BDE.

The ET mechanism involves the transfer of an electron from the phenolic compound to the free radical. This process is influenced by the ionization potential (IP) of the antioxidant. Substituents that increase the electron density on the aromatic ring, such as the alkoxy group, generally lower the ionization potential, making electron transfer more favorable.

Quantum chemical studies have provided a significant amount of data on the mechanisms of reactions between phenolic compounds and free radicals, highlighting key properties for radical scavenging activity. nih.gov The long alkyl chain with a terminal hydroxyl group in "this compound" may also influence its interaction with radicals, particularly in different solvent environments, although the primary radical scavenging activity is attributed to the phenolic moiety.

| Mechanism | Description | Key Theoretical Parameter | Influence of 4-(8-Hydroxyoctyloxy) Group |

| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical. frontiersin.org | Bond Dissociation Enthalpy (BDE) of the O-H bond. | The electron-donating nature of the para-alkoxy group may lower the O-H BDE, enhancing HAT activity. |

| Electron Transfer (ET) | An electron is transferred from the phenolic compound to the free radical. | Ionization Potential (IP). | The alkoxy substituent is expected to lower the IP, making electron transfer more favorable. |

Prediction of Spectroscopic Signatures and Data Interpretation

Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and interpretation of experimental data. DFT calculations are commonly used for this purpose. schrodinger.comresearchwithnj.comresearchgate.net

For "this compound", theoretical calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of the carboxylic acid and the hydroxyoctyloxy substituents. The long alkyl chain would exhibit characteristic signals in the upfield region of the 1H and 13C NMR spectra. Computational studies on substituted benzoic acid esters have shown that DFT calculations can help in understanding unexpected variances in experimental NMR chemical shifts. researchwithnj.comresearchgate.net

Similarly, the IR spectrum of "this compound" can be simulated. Key vibrational frequencies would include the O-H stretching of the carboxylic acid and the terminal alcohol, the C=O stretching of the carboxyl group, C-O stretching of the ether linkage, and various vibrations associated with the aromatic ring. Theoretical calculations on substituted benzoic acids have been used to assign vibrational frequencies observed in experimental IR spectra. chemrxiv.orgchemrxiv.org

| Spectroscopic Technique | Predicted Feature | Structural Interpretation |

| 1H NMR | Chemical shifts of aromatic protons, methylene protons of the octyloxy chain, and hydroxyl protons. | The electronic environment of each proton, influenced by the substituents and molecular conformation. |

| 13C NMR | Chemical shifts of aromatic carbons, carbonyl carbon, and carbons of the octyloxy chain. | The hybridization and electronic density around each carbon atom. |

| IR Spectroscopy | Vibrational frequencies for O-H, C=O, C-O, and aromatic C-H bonds. | The presence of functional groups and the nature of intermolecular interactions, such as hydrogen bonding. |

Carboxylic Acid Group Reactivity of this compound

The carboxylic acid moiety is a versatile functional group that readily participates in several fundamental organic reactions.

The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com The reaction involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com Water is eliminated as a byproduct. youtube.com To drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com Alternatively, methods for esterifying hydroxybenzoic acids can involve reacting them with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

For instance, the reaction of this compound with a simple alcohol like methanol, catalyzed by sulfuric acid, would yield the corresponding methyl ester, methyl 4-(8-hydroxyoctyloxy)benzoate.

Table 1: Example of an Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| This compound | Methanol | H₂SO₄ (acid) | Methyl 4-(8-hydroxyoctyloxy)benzoate | Water |

The carboxylic acid can also be converted into an amide. This transformation typically involves an initial activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. This two-step process is generally more efficient than the direct reaction of the carboxylic acid with an amine, which requires very high temperatures. The resulting amides are stable functional groups found in numerous chemical structures. For example, reacting the acyl chloride of this compound with an amine like ethylamine (B1201723) would produce N-ethyl-4-(8-hydroxyoctyloxy)benzamide.

Table 2: General Amidation Reaction Pathway

| Step | Reactant 1 | Reactant 2 | Product |

| 1. Activation | This compound | Thionyl chloride (SOCl₂) | 4-(8-Hydroxyoctyloxy)benzoyl chloride |

| 2. Amidation | 4-(8-Hydroxyoctyloxy)benzoyl chloride | Ethylamine | N-ethyl-4-(8-hydroxyoctyloxy)benzamide |

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid derivatives, this reaction is generally challenging and requires harsh conditions, such as high temperatures. d-nb.info For para-hydroxy benzoic acids, decarboxylation can be facilitated by heating in the presence of catalysts, such as alkali or alkaline earth metal compounds. google.com

Modern methods have enabled decarboxylation under milder conditions. For example, radical decarboxylation can be initiated through photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates, which generates aryl radicals that can be further functionalized. nih.gov Another approach involves the oxidative decarboxylation induced by radicals, such as peroxyl radicals, which can be generated from the thermal decomposition of compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). nih.gov These advanced methods overcome the high activation barriers associated with traditional thermal decarboxylation. d-nb.infonih.gov

Table 3: Decarboxylation Approaches for Benzoic Acids

| Method | Conditions | Key Features |

| Thermal Decarboxylation | High temperatures (>200°C), often with metal salt catalysts. google.com | Requires harsh conditions; can lead to side reactions. |

| Radical Decarboxylation (Photoinduced) | Visible light, copper catalyst. nih.gov | Milder conditions; generates aryl radicals for further reactions. nih.gov |

| Oxidative Decarboxylation | Radical initiators (e.g., AAPH), presence of oxygen. nih.gov | Proceeds via reaction with peroxyl radicals. nih.gov |

Hydroxyl Group Reactivity of the Octyloxy Chain

The terminal primary hydroxyl (-OH) group on the octyloxy chain behaves as a typical primary alcohol, allowing for a different set of chemical modifications.

The terminal hydroxyl group can undergo esterification with acrylic acid or its derivatives (like acryloyl chloride) to form an acrylate (B77674) ester. This reaction, known as acryloylation, attaches a polymerizable functional group to the molecule. The reaction is typically carried out in the presence of a base or using an acid catalyst. The resulting molecule, containing a terminal acrylate group, can be used as a monomer in polymerization reactions. An example of a related structure is 4-({[4-(acryloyloxy)butoxy]carbonyl}oxy)benzoic acid, which highlights the reactivity of hydroxyl groups toward acryloylation. chemicalbook.com

Table 4: Acryloylation of the Terminal Hydroxyl Group

| Reactant 1 | Reactant 2 | Product |

| This compound | Acryloyl chloride | 4-(8-(Acryloyloxy)octyloxy)benzoic acid |

The terminal hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. researchgate.net This method involves two steps: first, the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. Second, the alkoxide is reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the ether linkage. researchgate.net This pathway allows for the extension of the alkyl chain or the introduction of different functional groups at the terminus of the octyloxy chain.

Table 5: Williamson Ether Synthesis on the Terminal Hydroxyl Group

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

| 1. Deprotonation | This compound | Sodium Hydride (NaH) | Sodium 4-(8-oxidooctyloxy)benzoate (alkoxide) |

| 2. Nucleophilic Substitution | Sodium 4-(8-oxidooctyloxy)benzoate | Methyl Iodide | 4-(8-Methoxyoctyloxy)benzoic acid |

Chemical Reactivity and Reaction Mechanisms of 4 8 Hydroxyoctyloxy Benzoic Acid

The chemical behavior of 4-(8-Hydroxyoctyloxy)benzoic acid is dictated by the interplay of its three key structural components: the aromatic benzene (B151609) ring, the carboxylic acid group, and the hydroxyoctyloxy side chain. These features allow for a range of reactions, making the compound a versatile building block in various chemical syntheses.

Applications in Advanced Materials Science

Precursors for Liquid Crystalline Materials Development

The unique molecular structure of 4-(8-Hydroxyoctyloxy)benzoic acid, combining a rigid aromatic core with a flexible aliphatic chain, is characteristic of a mesogenic molecule, one that can exhibit liquid crystal phases. While specific research on this compound is limited, extensive studies on its close analogs, such as other 4-alkoxybenzoic acids, provide a strong foundation for understanding its potential in this field.

The synthesis of liquid crystalline materials based on the this compound scaffold can be approached in several ways. The carboxylic acid group is a key functional handle for creating mesogenic derivatives. One common method is the formation of hydrogen-bonded liquid crystals (HBLCs). In this approach, the benzoic acid moiety can form strong hydrogen bonds with other complementary molecules, such as other carboxylic acids or pyridine (B92270) derivatives, leading to the self-assembly of supramolecular structures with liquid crystalline properties.

For instance, studies on 4-(octyloxy)benzoic acid have shown that it can form stable HBLC complexes with various dicarboxylic acids and alkylbenzoic acids. chemicalbook.comnih.gov These complexes often exhibit different and sometimes more stable mesophases than the individual components. The synthesis is typically straightforward, often involving simply mixing the components in a suitable solvent or through mechanosynthesis. nih.gov

The terminal hydroxyl group on the octyloxy chain of this compound offers an additional site for modification. This hydroxyl group can be esterified with various carboxylic acids to create new mesogenic molecules with a different molecular shape and polarity, which in turn influences their liquid crystalline behavior. For example, esterification with a chiral acid could introduce chirality, leading to the formation of ferroelectric or cholesteric liquid crystal phases.

A general synthetic route to such derivatives would involve the protection of the carboxylic acid group of this compound, followed by the esterification of the terminal hydroxyl group, and finally deprotection of the carboxylic acid to yield the desired mesogenic molecule.

The relationship between the molecular structure of this compound derivatives and their resulting liquid crystal phases (mesophases) is a critical area of study. The type of mesophase, such as nematic, smectic, or cholesteric, and the temperature range over which these phases are stable, are highly dependent on the molecule's geometry, polarity, and intermolecular interactions.

Based on studies of analogous 4-alkoxybenzoic acids, several key structure-property relationships can be inferred for derivatives of this compound:

Length and Flexibility of the Alkoxy Chain: The octyloxy chain in this compound provides flexibility. In general, longer alkyl chains in 4-alkoxybenzoic acids tend to favor the formation of more ordered smectic phases over the less ordered nematic phase. The flexibility of the chain helps in the layered arrangement of the molecules.

Nature of the Linking Group: If the carboxylic acid group is modified, for example, by forming an ester or an amide, the nature of this new linking group will significantly impact the mesophase behavior. Ester linkages are common in liquid crystal design and generally promote mesophase stability.

The following table, based on data for 4-alkoxybenzoic acids, illustrates the general trend of how the length of the alkoxy chain influences the transition temperatures and the type of mesophase.

| Alkoxy Chain Length (n) in CnH2n+1O-C6H4-COOH | Melting Point (°C) | Nematic to Isotropic (°C) | Smectic C to Nematic (°C) | Smectic C to Isotropic (°C) |

| 7 | 94 | 146 | 100 | - |

| 8 | 102 | 147 | 108 | - |

| 9 | 96 | 143 | 115 | - |

| 10 | 99 | 141 | 123 | - |

This table presents data for homologous 4-alkoxybenzoic acids to illustrate the structure-property relationship. Specific transition temperatures for this compound and its derivatives would require experimental determination.

Hydrogen bonding is a powerful tool for the construction of supramolecular liquid crystals, and the carboxylic acid moiety of this compound is perfectly suited for this purpose. The formation of hydrogen-bonded dimers between two molecules of this compound can lead to an elongated, more rigid structure that is more likely to exhibit liquid crystalline behavior.

Furthermore, co-crystallization with other molecules can lead to a rich variety of supramolecular structures. For example, hydrogen bonding between this compound (a proton donor) and a molecule containing a pyridine ring (a proton acceptor) can create a stable, linear supramolecular complex. These complexes often exhibit mesophases that are not observed in the individual components. The stability and nature of the mesophase can be tuned by changing the structure of the pyridine-containing molecule.

The terminal hydroxyl group of this compound can also participate in hydrogen bonding, potentially leading to the formation of more complex, networked supramolecular structures. This could result in the formation of novel mesophases with interesting properties.

The dielectric properties of liquid crystals are crucial for their application in display devices. The dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal, determines how the liquid crystal will respond to an electric field.

The dielectric properties of liquid crystal mixtures containing derivatives of this compound would depend on:

The nature of the terminal groups: The polarity of the groups at both ends of the molecule will significantly influence the dielectric anisotropy.

The concentration of the components: In a mixture, the dielectric properties will be a weighted average of the properties of the individual components.

The frequency of the applied electric field: The dielectric permittivity of liquid crystals is frequency-dependent.

For example, a study on a ferroelectric liquid crystal containing a 4-octyloxybenzoate core revealed complex dielectric behavior with multiple relaxation modes, highlighting the importance of molecular structure on these properties. nih.gov The design of liquid crystal mixtures with specific dielectric properties often involves the careful selection and mixing of different components to achieve the desired performance for a particular application.

Monomers for Polymer Synthesis

The bifunctional nature of this compound makes it an excellent monomer for the synthesis of various types of polymers, including liquid crystalline polymers (LCPs).

The terminal hydroxyl group of this compound can be readily converted into an acrylate (B77674) or methacrylate (B99206) ester. This is typically achieved by reacting the hydroxyl group with acryloyl chloride or methacryloyl chloride in the presence of a base. The resulting monomer, 4-(8-(acryloyloxy)octyloxy)benzoic acid, contains a polymerizable double bond and a mesogenic unit.

This monomer can then undergo free-radical polymerization to produce a side-chain liquid crystalline polymer (SCLCP). In an SCLCP, the rigid mesogenic units are attached as side chains to a flexible polymer backbone. The flexible octyloxy spacer helps to decouple the motion of the polymer backbone from the ordering of the mesogenic side chains, allowing for the formation of liquid crystalline phases.

The properties of the resulting polyacrylate can be tailored by:

Copolymerization: Copolymerizing the acrylate monomer of this compound with other acrylic monomers can be used to fine-tune the properties of the resulting polymer, such as its glass transition temperature, mesophase stability, and solubility.

Crosslinking: The carboxylic acid group provides a site for crosslinking, which can be used to create liquid crystalline elastomers. These materials combine the properties of liquid crystals with the elasticity of a polymer network.

While no specific studies on the acrylic acid ester polymerization of this compound were found, the synthesis of polyacrylates from similar hydroxy-terminated mesogenic benzoic acids is a well-established method for creating SCLCPs.

Preparation of Specialty Polyesters and Polyethers

Polyester (B1180765) Synthesis:

The primary route to forming polyesters from hydroxy-functionalized benzoic acids is through polycondensation reactions. For a molecule like this compound, two main pathways can be envisaged:

Self-Condensation: The molecule can undergo self-polycondensation where the carboxylic acid of one monomer reacts with the terminal hydroxyl group of another. This process, typically requiring high temperatures and the removal of a small molecule like water, would result in a polyester with a repeating head-to-tail structure.

Co-polymerization: More commonly, it would be used as a co-monomer with other dicarboxylic acids or diols to fine-tune the properties of the resulting polyester. For instance, its reaction with aliphatic dicarboxylic acid chlorides is a known method for producing thermotropic liquid crystalline polyesters. ias.ac.in The synthesis of related polyesters often involves interfacial polycondensation, which can proceed at lower temperatures than melt polycondensation. ias.ac.in

Research on similar monomers, such as those derived from p-hydroxybenzoic acid and various bromoalkanols, has shown that the length of the flexible spacer (the octyloxy chain in this case) is a critical determinant of the polymer's thermal properties and liquid crystalline behavior. ias.ac.in Polyesters synthesized from these types of monomers are often soluble in chlorinated solvents. ias.ac.in

The general scheme for polyesterification involves the reaction of the hydroxyl and carboxylic acid groups to form ester linkages, building the polymer chain. The properties of these specialty polyesters are highly dependent on the monomer structure.

Table 1: Expected Influence of Monomer Structure on Polyester Properties

| Structural Feature of Monomer | Expected Impact on Polymer Properties |

|---|---|

| Rigid Benzoic Acid Core | Contributes to high thermal stability and mesogen formation. |

| Flexible Alkoxy Spacer (e.g., octyloxy) | Lowers melting point, enhances solubility, and influences the type of liquid crystal phase. |

| Terminal Hydroxyl Group | Provides a reactive site for polymerization and chain extension. |

This table is generated based on established principles of polymer chemistry for analogous compounds.

Polyether Synthesis:

The synthesis of polyethers using this compound is less direct than polyesterification. The carboxylic acid group is generally not reactive in typical etherification conditions. Therefore, the monomer would first need to be chemically modified. For instance, the carboxylic acid could be reduced to a second hydroxyl group, transforming the molecule into a diol. This new diol could then be polymerized with other dihalides or undergo acid-catalyzed dehydration to form polyethers. However, this modification would alter the fundamental structure of the monomer unit within the final polymer.

Development of Functional Organic Intermediates

This compound serves as a quintessential functional organic intermediate due to its distinct reactive sites. The carboxylic acid and hydroxyl groups can be manipulated independently, allowing for the synthesis of a wide array of more complex molecules.

The synthesis of such intermediates often starts with the alkylation of a simpler precursor, like ethyl 4-hydroxybenzoate (B8730719), with a dihaloalkane (e.g., 1,8-dibromooctane), followed by hydrolysis of the ester to reveal the carboxylic acid and reaction of the second halide to introduce the terminal hydroxyl group. A related compound, 4-(4-octyloxybenzoyloxy)benzoic acid, is synthesized as an important intermediate for side-chain liquid crystal polymers, highlighting the role of such structures as building blocks. researchgate.net

The differential reactivity of the functional groups is key.

The carboxylic acid can be converted into esters, amides, or acid chlorides. The conversion to an acid chloride, for example, creates a highly reactive intermediate for subsequent esterification or amidation reactions. dtic.mil

The terminal hydroxyl group can be esterified, converted into a leaving group (like a tosylate or halide) for nucleophilic substitution, or oxidized to an aldehyde or carboxylic acid.

This versatility allows this compound to be a precursor for:

Monomers for side-chain polymers: By attaching a polymerizable group (like an acrylate) to the terminal hydroxyl group, the entire molecule can be appended as a side chain to a polymer backbone. dtic.mil

Complex liquid crystals: The molecule can be elaborated through esterification at either the acid or alcohol function to create more complex, non-polymeric liquid crystals.

Pharmaceutical and biologically active molecules: While outside the scope of materials science, the core structure is related to parabens and other biologically active benzoic acid derivatives. nih.gov

Table 2: Potential Reactions for Developing Functional Intermediates

| Functional Group | Reagent/Condition | Resulting Functional Group | Intermediate Application |

|---|---|---|---|

| Carboxylic Acid | Thionyl chloride (SOCl₂) | Acid Chloride | Acylating agent for creating esters/amides. |

| Carboxylic Acid | Alcohol, Acid catalyst | Ester | Modified monomer, liquid crystal synthesis. |

| Terminal Hydroxyl | Acryloyl chloride | Acrylate Ester | Monomer for side-chain liquid crystal polymers. |

This table illustrates potential synthetic transformations based on the known reactivity of carboxylic acids and alcohols.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design of new materials. Machine learning (ML) models are increasingly being employed to predict the complex behaviors of liquid crystals, moving beyond traditional, time-consuming experimental methods. rsc.orgresearchgate.net For compounds like 4-(8-Hydroxyoctyloxy)benzoic acid, AI can accelerate the discovery of new derivatives with tailored properties.

Researchers are utilizing ML algorithms, such as neural networks and support vector machines, to build quantitative structure-property relationship (QSPR) models. rsc.org These models can predict crucial parameters like liquid crystal phase transition temperatures, optical properties, and even the structural color of resulting materials based solely on molecular descriptors. rsc.orgmdpi.com For instance, AI can analyze vast datasets of existing alkoxybenzoic acids to identify subtle structural modifications that could lead to desired mesophase characteristics or enhanced thermal stability. researchgate.net

The application of ML extends to interpreting complex experimental data, such as polarizing optical microscopy (POM) images, to automatically classify liquid crystal phases and identify defects. rsc.org This automated analysis provides a high-throughput method for characterizing new materials derived from this compound. By training models on simulated and experimental data, it is possible to predict physical properties with high accuracy, significantly reducing the number of required experiments and accelerating the development cycle for new liquid crystal applications. researchgate.net

Table 1: Application of Machine Learning in Liquid Crystal Property Prediction

| ML Model Type | Predicted Property | Input Data | Potential Impact on this compound Research |

|---|---|---|---|

| Neural Networks | Phase Transition Temperatures rsc.org | Molecular Structure Descriptors | Rapid screening of derivatives for specific temperature ranges. |

| Convolutional Neural Networks (CNN) | Liquid Crystal Phase & Texture Classification rsc.org | Optical Microscopy Images | Automated, high-throughput characterization of new materials. |

| Decision Tree Regression | Wavelength of Reflected Light (Structural Color) mdpi.com | Component Concentrations in Mixtures | Design of novel photonic materials and sensors. |

Exploration of Novel Structure-Property Relationships in Non-Biological Systems

The central paradigm in materials science is that a material's structure dictates its properties. For calamitic (rod-shaped) liquid crystals like those formed from this compound, this relationship is particularly nuanced. The properties of the resulting material are highly dependent on the length and flexibility of the alkyl chain, the nature of the aromatic core, and the terminal functional groups.

Future research will focus on systematically investigating how modifications to the this compound structure influence its mesogenic and physical properties in non-biological systems. For example, studies on various p-alkoxybenzoic acids have shown that the length of the alkoxy chain (e.g., octyloxy group) is a critical determinant of the type of liquid crystal phase (nematic or smectic) and the temperature range over which these phases are stable. researchgate.net The presence of a terminal hydroxyl group, as in this compound, offers a site for further chemical modification, allowing for the creation of more complex architectures like dimers, polymers, and hydrogen-bonded networks. researchgate.net

Table 2: Structure-Property Trends in Alkoxybenzoic Acid Derivatives

| Structural Feature | Property Affected | Observation | Reference |

|---|---|---|---|

| Alkoxy Chain Length | Mesophase Type & Stability | Longer chains (n > 6) tend to promote more ordered smectic phases over nematic phases. researchgate.net | researchgate.net |